molecular formula C16H27NO6 B1674306 Gabapentin enacarbil CAS No. 478296-72-9

Gabapentin enacarbil

Katalognummer: B1674306
CAS-Nummer: 478296-72-9
Molekulargewicht: 329.39 g/mol
InChI-Schlüssel: TZDUHAJSIBHXDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Introduction to Gabapentin Enacarbil

This compound is a prodrug of gabapentin, designed to enhance its bioavailability and therapeutic efficacy. This compound has been primarily investigated for its applications in treating conditions such as Restless Legs Syndrome (RLS) and postherpetic neuralgia (PHN). The pharmacokinetic properties of this compound allow for improved absorption and distribution compared to traditional gabapentin, making it a significant focus of clinical research.

Treatment of Restless Legs Syndrome

This compound has demonstrated efficacy in managing symptoms of Restless Legs Syndrome, a condition characterized by an uncontrollable urge to move the legs, often accompanied by uncomfortable sensations. Clinical studies have shown that:

  • Efficacy : In a pooled analysis of three randomized controlled trials involving 760 subjects, this compound at doses ranging from 600 mg to 2400 mg significantly improved the International Restless Legs Scale (IRLS) total score compared to placebo. The 600 mg dose alone resulted in a mean change from baseline of -13.6 versus -9.3 for placebo, indicating substantial symptom relief .
  • Safety Profile : The most common adverse effects reported included somnolence and dizziness, with no new safety concerns emerging during trials .

Management of Postherpetic Neuralgia

This compound is also being explored for its effectiveness in treating postherpetic neuralgia, a painful condition resulting from nerve damage following herpes zoster infection. A Phase 2a study assessed the drug's efficacy at high and low doses (3,600 mg/day vs. 1,200 mg/day) in patients who had previously shown inadequate response to gabapentin. The study aimed to evaluate pain intensity and tolerability .

Summary of Clinical Findings

Study Condition Dosage Key Findings
Study 1Restless Legs Syndrome600 mg - 2400 mgSignificant improvement in IRLS scores; common AEs were somnolence and dizziness .
Study 2Postherpetic Neuralgia1,200 mg & 3,600 mgEvaluated pain intensity; results pending further analysis .
Study 3Restless Legs Syndrome1200 mgSignificant improvement in sleep quality and reduction in periodic limb movements .

Pharmacokinetic Advantages

This compound utilizes high-capacity nutrient transporters present throughout the intestinal tract, enhancing its absorption compared to gabapentin, which is limited by saturation of transporters in the small intestine. This pharmacokinetic profile allows for more consistent therapeutic levels and potentially greater clinical efficacy .

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the safety and efficacy of this compound:

  • Phase II Trials : Focused on RLS patients showed significant improvements in symptoms with minimal adverse effects.
  • Longitudinal Studies : Ongoing studies are evaluating long-term safety profiles and effectiveness across diverse populations.

Wirkmechanismus

Gabapentin enacarbil is a prodrug that is converted to gabapentin in the body. The exact mechanism of action of gabapentin in treating restless legs syndrome and postherpetic neuralgia is not fully understood. it is believed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors . Gabapentin binds to the alpha-2-delta subunit of voltage-dependent calcium channels, reducing the release of excitatory neurotransmitters .

Biologische Aktivität

Gabapentin enacarbil (GEn) is an extended-release prodrug of gabapentin, primarily utilized in the treatment of moderate to severe primary restless legs syndrome (RLS) and postherpetic neuralgia (PHN). This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and tolerability based on diverse research findings.

This compound functions as a prodrug that is metabolized into gabapentin after administration. The exact mechanism by which gabapentin exerts its effects is not fully understood; however, it is believed to modulate the descending noradrenergic system and activate spinal alpha-2 adrenergic receptors. This modulation helps prevent allodynia and hyperalgesia in conditions such as PHN .

Pharmacokinetics

This compound is absorbed in the intestines via active transport through proton-linked monocarboxylate transporter MCT-1. Its pharmacokinetic parameters are characterized by low interindividual variability in bioavailability, with a mean bioavailability of approximately 74.1% across studies. The maximum concentration of gabapentin after administration ranges from 6.4 to 7.9 μg/mL, with a time to peak concentration between 5.2 and 8.2 hours .

ParameterValue Range
Maximum Concentration (μg/mL)6.4 – 7.9
Time to Maximum Concentration (hrs)5.2 – 8.2
Bioavailability (%)64.8 – 82.9
Volume of Distribution (L)76
Protein Binding (%)<3

Restless Legs Syndrome

This compound has been extensively studied for its efficacy in treating RLS. In double-blind, multicenter trials, a daily dose of 600 mg significantly improved symptoms over a 12-week period compared to placebo. The International Restless Legs Scale (IRLS) total score reduction ranged from -12.9 to -13.9 for treatment groups versus -9.3 for placebo .

Case Study Findings:

  • A study involving Japanese patients demonstrated that GEn at a dose of 600 mg/day effectively alleviated RLS symptoms and was well-tolerated .
  • In longer-term trials, patients showed sustained responses with lower relapse rates compared to those receiving placebo .

Postherpetic Neuralgia

In patients with PHN, this compound has shown promise as well. A multicenter randomized trial assessed its efficacy at doses ranging from 1,200 mg to 3,600 mg per day in patients who had previously inadequate responses to gabapentin .

Efficacy Data:

  • The study reported significant improvements in pain intensity scores with higher doses compared to lower doses.
  • This compound demonstrated predictable pharmacokinetics and sustained exposure, leading to improved clinical outcomes in pain management .

Tolerability and Adverse Effects

The tolerability profile of this compound is generally favorable. Most adverse events reported were mild to moderate in severity, with somnolence/sedation and dizziness being the most common side effects. Importantly, there were no significant reports of augmentation or QT-interval prolongation associated with its use .

Summary of Adverse Events

Adverse EventFrequency (%)
Somnolence/SedationCommon
DizzinessCommon
AugmentationNone reported
QT-Interval ProlongationNone reported

Eigenschaften

IUPAC Name

2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDUHAJSIBHXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870359
Record name Gabapentin enacarbil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility of 0.5 mg/mL in water
Record name Gabapentin enacarbil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Although the exact mechanism of action of gabapentin in RLS and PHN is unknown, it is presumed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors.
Record name Gabapentin enacarbil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

478296-72-9
Record name Gabapentin enacarbil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478296-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gabapentin enacarbil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478296729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gabapentin enacarbil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gabapentin enacarbil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GABAPENTIN ENACARBIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75OCL1SPBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

Melting onset of about 64°C.
Record name Gabapentin enacarbil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

To a stirred solution of compound (15) (1 g, 2.7 mmol) in dioxane (9 mL) was added ammonium formate (341 mg, 2.7 mmol) and palladium(II) acetate (12 mg) under a nitrogen atmosphere. The reaction mixture was heated to reflux for one hour and then concentrated in vacuo. The resulting oily residue was taken up in diethyl ether (50 mL), washed with 2N HCl (20 mL), water (20 mL) and brine (20 mL). The organic phase was dried over anhydrous sodium sulfate and evaporated to dryness. The crude compound was purified by column chromatography on silica gel, eluting with 30% ethyl acetate:hexane to give the desired product (11) as a colorless oil, which solidified on further standing at room temperature for 12 h (0.70 g, 78% yield), m.p. 62-64° C.
Name
compound ( 15 )
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
12 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of ammonium formate (3.4 g, 54 mmol) in ethanol (34 mL), was added compound (15) (10 g, 27 mmol) together with 10% Pd/C (1 g) under a nitrogen atmosphere. After one hour, the reaction mixture was filtered and the catalyst washed with ethanol (2×10 mL). The filtrates were combined and evaporated. The crude product was dissolved in diethyl ether (150 mL) and the organic phase was washed with 2N HCl (100 mL), water (100 mL) and brine (100 mL). The ether layer was dried over anhydrous sodium sulfate and concentrated to give a viscous liquid that crystallized upon standing. The product was recrystallized using 1:10 ethyl acetate:heptane (100 mL) to give the product (11) as a white, crystalline solid (7.9 g, 88%), m.p 63-64° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Name
compound ( 15 )
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Yield
88%

Synthesis routes and methods III

Procedure details

To a stirred solution of compound (15) (1 g, 2.7 mmol) in acetonitrile (10 mL) under nitrogen was added (10 mg, 0.008 mmol) of tetrakis(triphenylphosphine) palladium (0) followed by morpholine (0.28 mL, 0.28 g, 3.2 mmol). After one hour, the solvent was removed in vacuo. The resulting oil was dissolved in diethyl ether (50 mL) and the organic phase was washed with 2N HCl (20 mL), water (20 mL) and brine (20 mL). The ether layer was dried over anhydrous sodium sulfate and concentrated to give an oil, which was purified by column chromatography on silica gel, eluting with 30% ethyl acetate:hexane. The desired product (11) was isolated as a white crystalline solid (0.75 g, 84% yield), m.p 63-64° C.
Name
compound ( 15 )
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Name
Yield
84%

Synthesis routes and methods IV

Procedure details

Compound (10) (113 g) was dissolved in ethyl acetate (700 mL) and 10 g of 10% Pd—C was added. The reaction mixture was subjected to 50 psi of hydrogen gas in a Parr reactor for 40 min. Filtration through a sintered glass funnel and a hydrophobic membrane filtration cartridge (Millipore Opticap) removed the catalyst. The supernatant was concentrated to afford the product (11) as a white, crystalline solid (78 g, quantitative yield). Crystals formed in the freezer, then at room temperature over several days. 1H NMR (CDCl3, 400 MHz): 1.15 (d, 6H), 1.40-1.55 (m, 10H), 1.45 (d, 3H), 2.32 (s, 2H), 2.49-2.56 (m, 1H), 3.23 (d, 2H), 5.41 (t, 1H), 6.75 (q, 1H). MS(ESI) m/z 330.29 (M+H+).
Name
Compound ( 10 )
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of gabapentin (1.7 g, 10 mmol) and sodium bicarbonate (20 mmol) in water (40 mL) was added a solution of compound (10) (2.73 g, 10 mmol) in acetonitrile (20 mL) over 1 min. The reaction was stirred at ambient temperature for 16 h. The reaction mixture was diluted with diethyl ether (100 mL) and washed with 0.1 M aqueous potassium bisulfate (3×100 mL). The organic phase was separated, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound (12) as a white solid (2.7 g, 96%). The product was recrystallized by dissolution in 1:10 ethyl acetate:heptane (10 mL) at 60° C., followed by slow cooling to 4° C. The white crystalline product was isolated by filtration. Melting point: 63-64° C. 1H NMR (CDCl3, 400 MHz): 1.15 (d, 6H), 1.40-1.55 (m, 10H), 1.45 (d, 3H), 2.32 (s, 2H), 2.49-2.56 (m, 1H), 3.23 (d, 2H), 5.41 (t, 1H), 6.75 (q, 1H). MS (ESI) m/z 330.29 (M+H+).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
compound ( 10 )
Quantity
2.73 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gabapentin enacarbil
Reactant of Route 2
Reactant of Route 2
Gabapentin enacarbil
Reactant of Route 3
Gabapentin enacarbil
Reactant of Route 4
Reactant of Route 4
Gabapentin enacarbil
Reactant of Route 5
Reactant of Route 5
Gabapentin enacarbil
Reactant of Route 6
Reactant of Route 6
Gabapentin enacarbil
Customer
Q & A

Q1: What is Gabapentin enacarbil and how does it differ from Gabapentin?

A1: this compound is a transported prodrug of Gabapentin, meaning it is inactive until metabolized in the body. [, , , ] Unlike Gabapentin, which has saturable absorption, this compound is absorbed throughout the intestine by high-capacity nutrient transporters, including monocarboxylate transporter-1 (MCT-1), leading to improved and more consistent absorption. [, , , ] Once absorbed, it is rapidly hydrolyzed to Gabapentin, its active form. []

Q2: What is the primary mechanism of action of Gabapentin, the active metabolite of this compound?

A2: While the precise mechanism of action of Gabapentin remains unclear, it is believed to exert its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. [, ] This binding is thought to modulate calcium influx into neurons, reducing the release of excitatory neurotransmitters, such as glutamate, and ultimately decreasing neuronal excitability. [, ]

Q3: What are the downstream effects of Gabapentin's interaction with its target?

A3: Gabapentin's modulation of calcium channels is thought to have several downstream effects, including:

  • Reduced Neuronal Excitability: By decreasing calcium influx, Gabapentin decreases the release of excitatory neurotransmitters, which are involved in pain transmission. []
  • Inhibition of Pain Signals: This reduced neuronal excitability can lead to the inhibition of pain signals traveling from the peripheral nerves to the brain, ultimately providing pain relief. [, ]
  • Modulation of Dopamine Levels: Some studies suggest that Gabapentin may also modulate dopamine levels in the brain, which could contribute to its therapeutic effects in conditions like restless legs syndrome (RLS). [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C16H29NO6, and its molecular weight is 331.41 g/mol. Information about spectroscopic data for this compound is not available in the provided abstracts.

Q5: Describe the absorption and bioavailability of this compound compared to Gabapentin.

A5: this compound exhibits dose-proportional absorption due to its interaction with high-capacity transporters in the intestine. [, , ] This leads to higher and more predictable bioavailability compared to Gabapentin, which shows saturable absorption with high interindividual variability. [, , , ]

Q6: How is this compound metabolized and excreted?

A6: this compound is rapidly hydrolyzed to Gabapentin after absorption. [] Gabapentin itself is not extensively metabolized and is primarily excreted unchanged in the urine. [, ]

Q7: Does food affect the absorption of this compound?

A7: Yes, administering this compound with food, regardless of fat content, enhances Gabapentin exposure compared to fasted conditions. []

Q8: What are the primary clinical applications of this compound?

A8: this compound is primarily used for:

  • Restless Legs Syndrome (RLS): this compound is FDA-approved for treating moderate-to-severe primary RLS in adults. [, , ] Clinical trials demonstrate its efficacy in reducing RLS symptoms and associated sleep disturbances. [, , , , ]
  • Neuropathic Pain: Although not FDA-approved for this indication, some studies suggest potential benefits of this compound in managing neuropathic pain, such as postherpetic neuralgia. [, ]

Q9: Are there specific subgroups of RLS patients who may benefit more from this compound?

A10: Patients with RLS and severe sleep disturbances may experience greater benefits from this compound compared to those with milder sleep disturbances. [, ] This suggests potential advantages in managing RLS-associated sleep problems.

Q10: Are there any contraindications for using this compound?

A13: this compound should be used with caution in patients with renal impairment, as Gabapentin clearance is reduced in these individuals. [] Dosage adjustments may be necessary based on renal function.

Q11: What are some areas of ongoing research and development related to this compound?

A11: Current research focuses on:

  • Optimizing Dosing Regimens: Studies are investigating the optimal doses of this compound for different indications and patient populations to maximize efficacy while minimizing adverse effects. [, ]
  • Exploring New Applications: Research is ongoing to explore the potential use of this compound in treating other neurological and psychiatric disorders, including alcohol use disorder and akathisia. [, ]
  • Understanding Long-Term Effects: Long-term safety and efficacy studies are crucial to fully characterize the benefits and risks of this compound in managing chronic conditions like RLS. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.